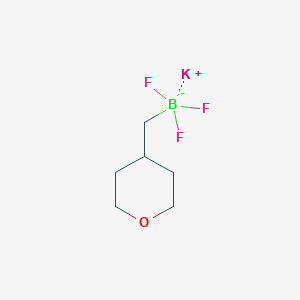

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties, such as being air and moisture stable, which makes them easy to handle and store. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate typically involves the reaction of tetrahydropyranylmethyl bromide with potassium trifluoroborate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

Reactants: Tetrahydropyranylmethyl bromide and potassium trifluoroborate.

Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.

Base: Commonly used bases include potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Conditions: Typically, these reactions are carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound.

Applications De Recherche Scientifique

Organic Synthesis

- Reagent in Coupling Reactions : Potassium (4-tetrahydropyranylmethyl)trifluoroborate serves as a coupling partner in various reactions, including Suzuki-Miyaura cross-couplings. Its effectiveness in facilitating these reactions has been documented in numerous studies .

- Formation of Carbon-Heteroatom Bonds : The compound is instrumental in synthesizing complex organic molecules by enabling the formation of carbon-heteroatom bonds through nucleophilic substitution reactions .

Medicinal Chemistry

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit anti-inflammatory and immunomodulatory properties. For instance, studies have shown its potential to reduce pro-inflammatory cytokines in activated macrophages, suggesting applications in treating autoimmune diseases .

- Antibacterial Activity : Preliminary investigations reveal that this compound may possess antibacterial properties against Gram-positive bacteria, potentially disrupting bacterial cell membranes .

Materials Science

- Development of New Materials : The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its use in creating polymeric materials with enhanced properties has been explored .

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A study involving animal models demonstrated that administration of this compound resulted in reduced inflammation and improved histopathological scores compared to controls. The mechanism was linked to decreased levels of inflammatory cytokines and enhanced mucosal healing .

Case Study 2: Neuroinflammation

In models of neuroinflammation, this compound showed promise in reducing microglial activation and neuronal damage, indicating potential for treating neurodegenerative diseases .

Chemical Properties and Data Tables

Mécanisme D'action

The mechanism of action of Potassium (4-Tetrahydropyranylmethyl)trifluoroborate in cross-coupling reactions involves the following steps:

Activation: The palladium catalyst activates the trifluoroborate compound.

Transmetalation: The activated trifluoroborate undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination to form the final product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is compared with other organotrifluoroborates, such as:

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

Uniqueness

- Stability : this compound is more stable under air and moisture compared to some other organotrifluoroborates.

- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications.

Activité Biologique

Potassium (4-Tetrahydropyranylmethyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C7H13BF3KO2

- Molecular Weight : 236.081 g/mol

- CAS Number : 1350320-55-6

- Functional Groups : Alkyl, trifluoroborate

The compound features a tetrahydropyran moiety, which is known for its role in enhancing solubility and stability in various chemical reactions.

Synthesis and Reactions

This compound can be synthesized through a series of reactions involving alkylation processes. The synthesis often employs organotrifluoroborates, which serve as versatile intermediates in organic synthesis. For example, direct alkylation methods using potassium alkyl and alkoxymethyltrifluoroborates have shown significant yields (58%-89%) when coupled with various heteroaryls .

Anticancer Properties

Research has indicated that compounds containing trifluoroborate moieties exhibit promising anticancer activities. For instance, the use of potassium trifluoroborate salts in catalytic reactions has been linked to the development of pharmaceuticals targeting cancer pathways. A notable example is the application of these compounds in the Suzuki-Miyaura reaction, which is critical for synthesizing biologically active molecules .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Studies have shown that derivatives of trifluoroborate can act as effective inhibitors against enzymes such as α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients .

Case Studies

-

Case Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects of trifluoroborate derivatives on α-glucosidase.

- Method : Various derivatives were synthesized and tested for their IC50 values.

- Results : The most potent inhibitors demonstrated IC50 values significantly lower than traditional inhibitors, suggesting enhanced efficacy .

- Catalytic Applications :

Table 1: Summary of Biological Activities

| Activity Type | Compound Used | IC50 Value | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | Pot |

Propriétés

IUPAC Name |

potassium;trifluoro(oxan-4-ylmethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXVLUMULIEMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCOCC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.